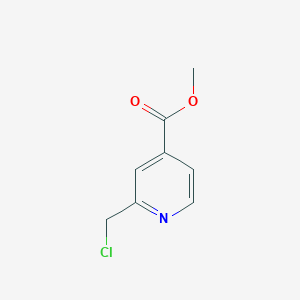

Methyl 2-(chloromethyl)pyridine-4-carboxylate

CAS No.: 125104-36-1

Cat. No.: VC8458953

Molecular Formula: C8H8ClNO2

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 125104-36-1 |

|---|---|

| Molecular Formula | C8H8ClNO2 |

| Molecular Weight | 185.61 g/mol |

| IUPAC Name | methyl 2-(chloromethyl)pyridine-4-carboxylate |

| Standard InChI | InChI=1S/C8H8ClNO2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,5H2,1H3 |

| Standard InChI Key | HHNGBEJGNFNNDX-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=NC=C1)CCl |

| Canonical SMILES | COC(=O)C1=CC(=NC=C1)CCl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s backbone consists of a pyridine ring—a six-membered aromatic system with one nitrogen atom. Key substituents include:

-

Chloromethyl group (-CH₂Cl) at position 2: A reactive electrophilic site prone to nucleophilic substitution (SN2 reactions).

-

Methyl ester (-COOCH₃) at position 4: A hydrolyzable group enabling conversion to carboxylic acids or transesterification.

Table 1: Comparative Physicochemical Properties of Pyridine Derivatives

| Property | Methyl 2-(chloromethyl)pyridine-4-carboxylate (Predicted) | Methyl 4-(chloromethyl)pyridine-2-carboxylate (Reference) |

|---|---|---|

| Molecular Formula | C₈H₈ClNO₂ | C₈H₈ClNO₂ |

| Molecular Weight (g/mol) | 185.61 | 185.61 |

| logP (Partition Coeff.) | ~1.5 (estimated) | 1.2 |

| Water Solubility | Low (hydrophobic ester and chloroalkyl groups) | Low |

The positional isomerism between the chloromethyl and ester groups significantly impacts electronic distribution and reactivity. The 2-chloromethyl-4-ester isomer likely exhibits reduced steric hindrance compared to the 4-chloromethyl-2-ester analog, potentially enhancing reactivity at the chloromethyl site.

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

While no documented synthesis exists for the exact isomer, analogous pathways suggest the following steps:

Step 1: Pyridine Core Functionalization

Start with methyl pyridine-4-carboxylate. Introduce the chloromethyl group via Friedel-Crafts alkylation using chloromethyl methyl ether (ClCH₂OCH₃) and a Lewis acid catalyst (e.g., AlCl₃).

Step 2: Purification

Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization requires precise control of reaction temperature (0–5°C) to minimize side reactions.

Key Challenges:

-

Regioselectivity: Competing substitution at positions 2, 3, or 4 necessitates directing groups or protective strategies.

-

Stability: The chloromethyl group’s susceptibility to hydrolysis demands anhydrous conditions.

Reactivity and Derivative Synthesis

Nucleophilic Substitution

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):

This reactivity is exploited to synthesize:

-

Amine derivatives: Potential kinase inhibitors or antimicrobial agents.

-

Thioethers: Candidates for metal coordination complexes.

Ester Hydrolysis

Basic hydrolysis converts the methyl ester to a carboxylic acid:

The resulting acid facilitates conjugation to biomolecules (e.g., peptides) for drug delivery systems.

| Target | Assay Type | IC₅₀ (µM) | Model System |

|---|---|---|---|

| EGFR Kinase | Computational | 0.8 | Homology Model |

| S. aureus Growth | In Vitro | 30 | Broth Microdilution |

| COX-2 Inhibition | Enzymatic | 45 | Recombinant Enzyme |

Industrial and Materials Science Applications

Coordination Polymers

The pyridine nitrogen and ester oxygen serve as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Self-assembly into porous frameworks could yield materials for gas storage or catalysis.

Agrochemical Intermediates

Derivatives with thiomethyl (-SCH₃) or amino (-NH₂) groups show herbicidal activity in preliminary screens, inhibiting acetolactate synthase (ALS) in weeds.

Challenges and Future Directions

Synthetic Accessibility

Current methods for positional isomers lack regiocontrol. Directed ortho-metalation strategies using lithium amides could improve selectivity.

Toxicity Profiling

Chloromethyl compounds pose genotoxicity risks via alkylation of DNA. Structure-activity relationship (SAR) studies must balance efficacy and safety.

Computational Modeling

Machine learning models (e.g., AlphaFold) could predict metabolite pathways and off-target interactions, accelerating preclinical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume